molecular formula C21H18ClN3O2 B11380732 5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11380732
M. Wt: 379.8 g/mol
InChI Key: MZNZLSUZZLCLGE-UHFFFAOYSA-N
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Description

5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and an oxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, including the formation of the benzimidazole core and the subsequent attachment of the chlorobenzyl and oxybenzyl groups. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Chlorobenzyl Group: This step may involve the use of chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of Oxybenzyl Group: This can be done using benzyl bromide or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: Nucleophilic substitution reactions can take place at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1-pentanol
  • 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Uniqueness

5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core is a common motif in many bioactive compounds, while the chlorobenzyl and oxybenzyl groups provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H18ClN3O2/c22-18-4-2-1-3-15(18)13-27-17-8-5-14(6-9-17)12-23-16-7-10-19-20(11-16)25-21(26)24-19/h1-11,23H,12-13H2,(H2,24,25,26)

InChI Key

MZNZLSUZZLCLGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNC3=CC4=C(C=C3)NC(=O)N4)Cl

Origin of Product

United States

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